REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5]([O:10][CH3:11])=[N:6][CH:7]=[CH:8][CH:9]=1)[CH3:2].C([O-])(=O)C.[Na+].[Br:17]Br.[OH-].[Na+]>C(O)(=O)C>[Br:17][C:8]1[CH:9]=[C:4]([O:3][CH2:1][CH3:2])[C:5]([O:10][CH3:11])=[N:6][CH:7]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(=NC=CC1)OC
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.09 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured on ice
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with diethylether (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.86 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |